4-(Diethoxymethyl)phenylmagnesium bromide 4-(Diethoxymethyl)phenylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 133292-05-4
VCID: VC11678618
InChI: InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
SMILES: CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-]
Molecular Formula: C11H15BrMgO2
Molecular Weight: 283.44 g/mol

4-(Diethoxymethyl)phenylmagnesium bromide

CAS No.: 133292-05-4

Cat. No.: VC11678618

Molecular Formula: C11H15BrMgO2

Molecular Weight: 283.44 g/mol

* For research use only. Not for human or veterinary use.

4-(Diethoxymethyl)phenylmagnesium bromide - 133292-05-4

CAS No. 133292-05-4
Molecular Formula C11H15BrMgO2
Molecular Weight 283.44 g/mol
IUPAC Name magnesium;diethoxymethylbenzene;bromide
Standard InChI InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
Standard InChI Key NJPYDGZHTNPXBM-UHFFFAOYSA-M
SMILES CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-]
Canonical SMILES CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-]

4-(Diethoxymethyl)phenylmagnesium bromide is a complex organometallic compound with the molecular formula C11H15BrMgO2 and a molecular weight of 283.44 g/mol . It is a Grignard reagent, which is a class of compounds used extensively in organic synthesis for forming carbon-carbon bonds. These reagents are known for their versatility in various chemical reactions, including additions to carbonyl compounds and cross-coupling reactions.

Synthesis and Applications

The synthesis of 4-(diethoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(diethoxymethyl)benzene with magnesium metal in the presence of a brominating agent. This compound is useful in organic synthesis due to its ability to act as a nucleophile, allowing it to participate in reactions such as nucleophilic additions and cross-coupling reactions.

Safety and Handling

4-(Diethoxymethyl)phenylmagnesium bromide is classified as a hazardous substance due to its potential to cause severe skin burns and eye damage. It is categorized under the GHS hazard classification as Skin Corr. 1C, indicating a high risk of skin corrosion . Handling this compound requires appropriate protective equipment and adherence to safety protocols to minimize exposure risks.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator